tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . The presence of the trifluoromethyl group and the 1,2,4-triazole ring suggests that this compound may have interesting reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the hydroxy and trifluoromethyl groups, and the formation of the 1,2,4-triazole ring . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups contributing to its overall shape and properties . The piperidine ring is a six-membered ring with one nitrogen atom, which can contribute to the compound’s basicity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the 1,2,4-triazole ring . These groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity .Scientific Research Applications
Synthesis Approaches :The compound tert-butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate serves as a versatile scaffold for the synthesis of various piperidine derivatives. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a precursor for substituted piperidines, involves the regioselective ring-opening of N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane. This intermediate can further undergo 1,3-dipolar cycloaddition reactions to yield 1,4- and 1,5-disubstituted 1,2,3-triazoles (Harmsen et al., 2011).
Chemical Characteristics and Derivatives :The compound's unique structure allows for the creation of various biologically active intermediates. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a notable intermediate in the synthesis of crizotinib, a drug with significant medical applications. Its synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirmed by MS and 1 HNMR spectrum, emphasizes the versatility of the tert-butyl piperidine-1-carboxylate framework (Kong et al., 2016).
Structural Analysis :The structural complexity of such compounds allows for detailed analysis and characterization, as seen in the case of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib. The synthesis and structural confirmation via MS and 1HNMR showcase the compound's critical role in pharmaceutical development (Wang et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N4O3S/c1-13(2,3)25-12(23)22-7-5-14(24,6-8-22)9-26-11-20-19-10(21(11)4)15(16,17)18/h24H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUZFOUPBSAGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CSC2=NN=C(N2C)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.